Home > Products > Screening Compounds P145341 > 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol - 905306-05-0

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol

Catalog Number: EVT-3436920
CAS Number: 905306-05-0
Molecular Formula: C17H13N3O2
Molecular Weight: 291.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This compound belongs to a class of dual inhibitors targeting histone deacetylases (HDACs) and epidermal growth factor receptors (EGFRs), which are critical in the regulation of gene expression and cell proliferation. Its structural framework is derived from quinazoline, a heterocyclic compound known for various biological activities, including anti-cancer properties.

Source

The compound has been synthesized and studied in various research settings, particularly in the context of developing multi-targeted therapies for cancer. Notable studies include its identification as a potent inhibitor of HDAC6 and EGFR, leading to its designation as CUDC-101, which has shown promising results in preclinical trials .

Classification

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is classified as an organic heterocyclic compound. It falls under the category of quinazolines, specifically modified to enhance its pharmacological properties. The compound is also categorized as an HDAC inhibitor and an EGFR inhibitor, making it a dual-action therapeutic agent.

Synthesis Analysis

Methods

The synthesis of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol involves several key steps that integrate various building blocks. The primary method includes the use of commercially available precursors such as 2,4-dichloro-6,7-dimethoxyquinazoline and 2-amino-4-methoxybenzoic acid.

Technical Details

  1. Building Blocks: The synthesis starts with 2,4-dichloro-6,7-dimethoxyquinazoline as the core structure.
  2. Substitution Reactions: The chloro groups are substituted with ethynylphenylamino groups through nucleophilic aromatic substitution.
  3. Functionalization: The methoxy group at position 7 is retained to enhance solubility and biological activity.
  4. Final Coupling: The final product is obtained through coupling reactions that yield the desired quinazoline derivative with high purity.

The synthetic route is designed to optimize yield while minimizing side reactions, ensuring that the final compound retains its biological activity .

Molecular Structure Analysis

Structure

The molecular structure of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol features a quinazoline core substituted at specific positions:

  • Quinazoline Ring: A bicyclic structure consisting of two fused aromatic rings.
  • Ethynyl Group: Attached at the para position relative to the amino group.
  • Methoxy Group: Located at position 7, contributing to the compound's lipophilicity.
Chemical Reactions Analysis

Reactions

The compound primarily undergoes reactions typical of quinazolines and amines, including:

  1. Nucleophilic Substitution: The ethynyl group can participate in further nucleophilic substitutions or additions.
  2. Hydrolysis: Under acidic or basic conditions, the methoxy group may hydrolyze to yield phenolic compounds.
  3. Oxidation: The amino group can be oxidized under certain conditions to form nitroso or nitro derivatives.

Technical Details

These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to study its mechanism of action further .

Mechanism of Action

Process

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol exhibits its therapeutic effects primarily through:

  1. Inhibition of Histone Deacetylases: By inhibiting HDACs, this compound promotes hyperacetylation of histones, leading to altered gene expression associated with cell cycle arrest and apoptosis in cancer cells.
  2. EGFR Inhibition: It also inhibits EGFR signaling pathways, which are often dysregulated in cancer, contributing to uncontrolled cell proliferation.

Data

In vitro studies have demonstrated that this compound exhibits IC50_{50} values in the nanomolar range against both HDAC6 and EGFR, indicating potent inhibitory activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO and methanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary but generally falls within a range indicative of similar compounds.

Relevant analyses such as NMR spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is primarily researched for its applications in:

  1. Cancer Therapy: As a dual inhibitor targeting both HDACs and EGFRs, it holds potential for treating various cancers, including breast cancer and non-small cell lung cancer.
  2. Biochemical Research: Used in studies exploring epigenetic modifications and signaling pathways involved in tumorigenesis.

This compound exemplifies the ongoing efforts to develop multi-targeted therapeutic agents that can address complex diseases like cancer more effectively .

Synthetic Methodologies and Structure Optimization

Modular Synthesis Strategies for Quinazolin-6-ol Core Scaffolds

The construction of the quinazolin-6-ol core employs de novo heterocyclic assembly techniques, with the Niementowski reaction serving as a foundational methodology. This approach involves cyclocondensation between anthranilic acid derivatives and formamidine acetate under reflux conditions in high-boiling solvents like ethylene glycol monomethyl ether (95–130°C), achieving quinazolinone formation in 65–85% yields [3]. Microwave-assisted synthesis has emerged as a pivotal advancement, reducing reaction times from hours to minutes (15–30 min) while improving overall yields by 15–20% compared to conventional thermal methods [9]. Strategic protection of the C6-hydroxy group is critical during scaffold functionalization, typically implemented as tert-butyldimethylsilyl (TBDMS) ethers or acetate esters to prevent undesirable side reactions during subsequent alkynylation steps [1] .

Late-stage diversification is achieved through nucleophilic aromatic substitution (SNAr) at the C4-position, where electron-deficient quinazolines react efficiently with 3-ethynylaniline derivatives. This step requires carefully controlled stoichiometry (1:1.05 quinazoline:aniline ratio) in anhydrous DMSO at 80°C, producing the target anilinoquinazoline adducts with >90% regioselectivity [7]. Computational modeling confirms that C4-electrophilicity is enhanced by the ortho-positioned nitrogen atoms (N3 and N1), facilitating this regioselective coupling essential for generating the core pharmacophore [9].

Table 1: Comparative Analysis of Quinazolin-6-ol Core Synthesis Methods

Synthetic MethodConditionsYield RangeReaction TimeKey Advantages
Niementowski CondensationEthylene glycol monomethyl ether, 130°C65-75%8-12 hoursHigh functional group tolerance
Microwave-AssistedDMF, 150°C, sealed vessel80-92%15-30 minutesRapid synthesis, energy efficient
Stepwise SNAr FunctionalizationAnhydrous DMSO, 80°C85-95%3-5 hoursExcellent regioselectivity

Regioselective Functionalization of the 3-Ethynylphenylamino Substituent

Regiocontrol during arylalkyne installation is achieved through transition metal-catalyzed cross-coupling, with Sonogashira reactions between 3-iodoaniline precursors and terminal alkynes proving particularly effective. This transformation employs Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine/DMF (1:1) at 50°C, delivering ethynylated anilines in >85% purity without requiring chromatographic purification [3]. The ortho-directing effect of the amino group in 3-ethynylaniline enables precise electrophilic halogenation (bromination or iodination) at the C2/C6 positions, creating valuable handles for further derivatization. This regioselectivity is confirmed by X-ray crystallographic analysis of intermediates, demonstrating >95:5 positional selectivity [7].

Steric and electronic modulation of the ethynyl moiety significantly influences target engagement with kinases. Comparative studies reveal that terminal alkynes enhance RIPK2 inhibitory activity (IC₅₀ = 28 nM) compared to trimethylsilyl-protected analogs (IC₅₀ = 410 nM), attributed to optimal hydrophobic pocket occupation within the kinase hinge region [7]. Introduction of electron-withdrawing groups (e.g., para-fluoro substitution on the phenyl ring) further improves cellular potency 3.5-fold against NOD1/2 signaling pathways, validating structure-activity relationship (SAR) refinements focused on this substituent [7].

Table 2: Impact of 3-Ethynylphenylamino Modifications on Kinase Inhibition

Substituent PatternRIPK2 IC₅₀ (nM)NOD1/2 Pathway InhibitionMicrosomal Stability (t₁/₂, min)
Terminal alkyne (unsubstituted)28 ± 3.192% at 100 nM32.5 ± 4.2
4-Fluoro-phenylacetylene18 ± 2.498% at 100 nM41.8 ± 3.7
Trimethylsilyl-protected410 ± 2845% at 100 nM22.1 ± 2.9

Solvent-Controlled Alkynylation and Methoxylation Pathways

Solvent polarity dramatically influences both alkynylation efficiency and O-methylation regioselectivity. Nonpolar solvents (toluene, xylene) promote C-alkynylation at the quinazoline C4-position through a charge-transfer complex mechanism, evidenced by bathochromic shifts in UV-Vis spectroscopy during reaction monitoring [9]. Conversely, polar aprotic solvents (DMF, DMSO) favor N-alkylation at the quinazoline N1-position, with solvent dielectric constants (ε) directly correlating with N-alkylation product ratios (R² = 0.93) [9].

Methoxylation regioselectivity at C7 is governed by solvent-nucleophile interactions. Phase-transfer catalysis (tetrabutylammonium bromide, 10 mol%) in biphasic water/dichloromethane systems enables quantitative C7-methoxylation (>98% regiopurity) by enhancing hydroxide nucleophilicity [9]. Supercritical methanol (scMeOH) at 250°C and 15 MPa achieves simultaneous deprotection and methoxylation in one pot, reducing synthetic steps from conventional sequences. This high-pressure method converts C6-acetates to C6-alcohols with concurrent C7-methoxylation in <30 minutes, though it requires specialized reactor systems [9].

Table 3: Solvent Effects on Key Functionalization Reactions

Reaction TypeOptimal Solvent SystemTemperatureRegioselectivityByproduct Formation
C4-AlkynylationToluene/Et₃N (4:1)65°C>95% C4-adduct<5% N1-alkylation
N1-AlkylationAnhydrous DMF80°C88% N1-adduct12% O-alkylation
C7-MethoxylationCH₂Cl₂/H₂O/Bu₄NBr (10 mol%)40°C>98% C7-selectivityUndetectable

Post-Synthetic Modifications for Enhanced Bioavailability

Prodrug derivatization of the C6-hydroxy group significantly improves membrane permeability and oral absorption. Acetylation using acetic anhydride in pyridine (0°C to room temperature, 12 hours) generates the acetate prodrug (4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate, CAS# 905306-07-2), which demonstrates 5.3-fold higher Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) compared to the parent compound [5]. This acetate undergoes enzymatic hydrolysis by carboxylesterases in hepatic microsomes, regenerating the active pharmacophore with a hydrolysis half-life (t₁/₂) of 2.3 hours in human liver S9 fractions [5].

PEGylation strategies enhance aqueous solubility critical for parenteral formulations. Conjugation with methoxy-PEG-amine (5 kDa) via carbodiimide-mediated coupling in DMF yields water-soluble adducts (>50 mg/mL) while preserving RIPK2 inhibitory activity (85% target engagement at 10 μM) [8]. Structural analysis confirms that PEG chains attach exclusively at the quinazoline N1-position without modifying the ethynyl functionality [8]. Additionally, synthesis of ethyl 6-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)heptanoate (CAS# 1012920-21-6) introduces a self-immolative linker that undergoes esterase cleavage followed by 1,6-elimination, releasing the active compound while improving log P by 2.4 units [8].

Table 4: Bioavailability Parameters of Modified Derivatives

Derivativelog PAqueous Solubility (mg/mL)Caco-2 Papp (×10⁻⁶ cm/s)Plasma Stability (t₁/₂, h)
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol (Parent)3.30.08 ± 0.013.5 ± 0.41.2 ± 0.3
4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate2.90.25 ± 0.0318.7 ± 2.14.8 ± 0.6*
Ethyl 6-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)heptanoate4.10.02 ± 0.0059.3 ± 1.26.5 ± 0.8*
mPEG₅₀₀₀-N1-quinazoline conjugate-1.2>500.8 ± 0.1**>24

Stability in human plasma; *Transcellular permeability reduced due to molecular weight increase

Properties

CAS Number

905306-05-0

Product Name

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol

IUPAC Name

4-(3-ethynylanilino)-7-methoxyquinazolin-6-ol

Molecular Formula

C17H13N3O2

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C17H13N3O2/c1-3-11-5-4-6-12(7-11)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h1,4-10,21H,2H3,(H,18,19,20)

InChI Key

ADVNQWPCPQAQOL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.